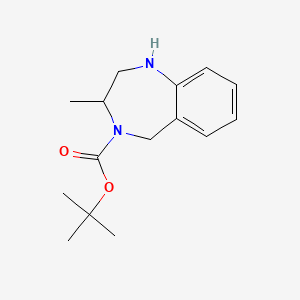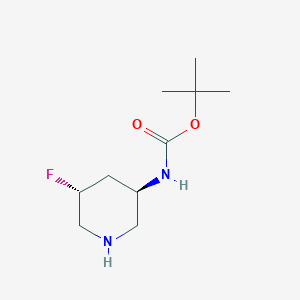
2-(Azetidin-3-yloxy)-4-methylpyridine dihydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an azetidine derivative with a pyridine derivative. The exact method would depend on the specific derivatives used and the desired substitution pattern on the final product. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the azetidine and pyridine rings and the position of the methyl group. The exact structure would depend on the specific synthesis method used. The compound would likely be a solid at room temperature, given the presence of the dihydrochloride salt .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine and pyridine rings and the methyl group. The nitrogen atoms in the rings could act as nucleophiles in reactions, while the methyl group could potentially be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azetidine and pyridine rings and the methyl group. For example, the compound would likely be polar due to the presence of the nitrogen atoms and the dihydrochloride salt. This could affect its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Transformation
2-Aryl-3,3-dichloroazetidines, related to the azetidin-3-yloxy family, have been synthesized through reduction and cycloaddition processes, demonstrating their utility as intermediates in the creation of aziridines and aroylaziridines. This showcases the azetidine ring's versatility in synthetic chemistry, especially in the formation of strained heterocyclic enamines, including azetines (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Azetidines and Azetines in Heterocyclic Chemistry
Azetidines and azetidin-2-ones are highlighted for their thermal stability and reaction versatility, serving as precursors for a variety of heterocyclic compounds. Their reactions with electrophiles and nucleophiles lead to the synthesis of amides, alkenes, amines, and cyclic products such as piperidines and pyrrolidines. Azetidines are synthesized from acyclic precursors, and their transformation into azetidin-2-ones is pivotal for producing β-amino acids and other heterocyclic compounds. These compounds have shown promise in various applications, including as enzyme inhibitors and anticancer agents (Singh, D’hooghe, & Kimpe, 2008).
Antimicrobial Applications
Novel 2-azetidinones derived from pyrazin dicarboxylic acid have been synthesized, displaying significant antibacterial and antifungal activities. This underscores the potential of azetidinone derivatives in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Ligand Synthesis for Nicotinic Receptors
The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, illustrates the application of azetidine derivatives in the development of ligands for nicotinic receptors. This represents a step forward in the synthesis of novel compounds for neurological research (Karimi & Långström, 2002).
Anti-Inflammatory and Antimicrobial Activities
Azetidin-2-one derivatives containing aryl sulfonate moiety have shown promising anti-inflammatory and antimicrobial activities. Their synthesis demonstrates the potential of azetidin-2-ones in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)-4-methylpyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-7-2-3-11-9(4-7)12-8-5-10-6-8;;/h2-4,8,10H,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECRHFFOWIZAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)

![6-Bromobenzo[C]isoxazole](/img/structure/B1378963.png)


![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)

![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)


